2-Cyclopropyl-3-oxoisoindoline-4-carboxylic acid

説明

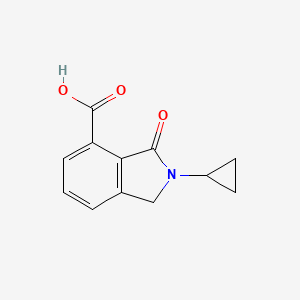

2-Cyclopropyl-3-oxoisoindoline-4-carboxylic acid is a heterocyclic compound with the molecular formula C12H11NO3 and a molecular weight of 217.22 g/mol . This compound belongs to the class of isoindoline derivatives, which are known for their diverse biological activities and potential therapeutic applications .

準備方法

The synthesis of 2-Cyclopropyl-3-oxoisoindoline-4-carboxylic acid typically involves the Ugi reaction, which is a multicomponent reaction that combines an aldehyde, an amine, an isocyanide, and a carboxylic acid . The reaction conditions often include the use of solvents such as methanol or ethanol and may require heating to facilitate the reaction. Industrial production methods may involve optimization of these conditions to increase yield and purity.

化学反応の分析

Decarboxylative Reactions

The carboxylic acid group undergoes decarboxylation under halogenation conditions. For example:

-

Bromodecarboxylation : Reaction with Br₂ in CCl₄ produces brominated derivatives via free radical intermediates. The reaction proceeds through acyl hypobromite intermediates, leading to mixtures of endo and exo bromides depending on the solvent cage effect (69:31 ratio in dark conditions) .

-

Iododecarboxylation : Treatment with I₂ in the presence of silver salts forms alkyl iodides through a chain mechanism involving iodine radicals. Excess I₂ improves yields by suppressing side reactions .

Key Reaction Conditions

| Reagent | Solvent | Temperature | Product Ratio | Yield |

|---|---|---|---|---|

| Br₂ | CCl₄ | Reflux | endo:69% | 53% |

| I₂ + AgOAc | Benzene | 80°C | Alkyl iodide | 63% |

Cyclopropane Ring Reactivity

The cyclopropyl group participates in ring-opening reactions under nucleophilic or radical conditions:

-

Radical Addition : Cyclopropane rings undergo strain-driven opening when exposed to halogen radicals (e.g., Br- or I- ), forming allylic halides or rearranged products .

-

Nucleophilic Attack : Activated olefins react with the cyclopropane moiety via ylide intermediates, as demonstrated in tetrahydrothiophenium ylide-mediated cyclopropane synthesis .

Example Pathway

-

Formation of tetrahydrothiophenium ylide (VI) from haloacetic esters .

-

Reaction with electron-deficient olefins at 25–50°C to yield cyclopropane derivatives .

Metal Coordination and Chelation

The carboxylic acid group binds metal ions, influencing pharmacological activity:

-

Divalent Cations (Mg²⁺, Ca²⁺) : Chelation reduces bioavailability but enhances stability in aqueous solutions .

-

Antimicrobial Synergy : Structural analogs like ciprofloxacin show enhanced activity via metal complexation, suggesting similar behavior for this compound .

Notable Interactions

| Metal Ion | Binding Site | Biological Impact |

|---|---|---|

| Mg²⁺ | Carboxylate oxygen | Reduced cellular uptake |

| Fe³⁺ | Oxoisoindoline | Radical scavenging potential |

Esterification and Amidation

The carboxylic acid undergoes standard derivatization:

-

Esterification : Reacts with alcohols (e.g., ethanol) under acidic conditions to form ethyl esters, improving lipophilicity .

-

Amidation : Conversion to dimethylamide derivatives reduces potency (6-fold decrease in mGlu2 receptor activity) .

Structure-Activity Data

| Derivative | EC₅₀ (mGlu2) | Microsomal Stability |

|---|---|---|

| Carboxylic acid | 100 nM | Moderate |

| Dimethylamide | 600 nM | High |

Cyclization and Heterocycle Formation

Copper-catalyzed cascades enable intramolecular cyclization:

-

Ullmann-Type Coupling : With 2-halobenzoic acids and ethyl acetoacetate, CuI/Cs₂CO₃ in dioxane at 80°C yields isoquinolone-4-carboxylic acids .

-

Friedel-Crafts Cyclization : Oxalyl chloride treatment followed by cyclization forms tetracyclic indenoisoquinolines (58% yield) .

Optimized Cyclization Conditions

| Catalyst | Base | Solvent | Temperature | Yield |

|---|---|---|---|---|

| CuI | Cs₂CO₃ | Dioxane | 80°C | 82% |

科学的研究の応用

Medicinal Chemistry Applications

1. Antitumor Activity

Research indicates that compounds related to 2-cyclopropyl-3-oxoisoindoline-4-carboxylic acid exhibit potential antitumor properties. For instance, derivatives of isoindoline compounds have been investigated for their ability to inhibit specific cancer pathways, particularly those involving IKAROS Family Zinc Finger proteins (IKZF2 and IKZF4). These proteins are crucial in regulating immune responses and have been implicated in various hematological malignancies. The degradation of these proteins using compounds similar to this compound may offer a novel approach to cancer treatment by enhancing immune system activity against tumors .

2. Antibacterial and Antitubercular Activity

The compound has also been evaluated for its antibacterial and antitubercular properties. Studies have shown that certain derivatives possess significant activity against Mycobacterium tuberculosis and various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds suggest that they could serve as effective agents in treating bacterial infections .

3. Neurological Applications

In the field of neurology, isoindoline derivatives have been explored as positive allosteric modulators of metabotropic glutamate receptors (mGluR). These receptors are involved in various neurological processes and are potential targets for treating disorders such as anxiety, schizophrenia, and depression. The carboxylic acid moiety in these compounds is crucial for their activity, indicating that modifications to this functional group can significantly impact their pharmacological profiles .

Case Studies

作用機序

The mechanism of action of 2-Cyclopropyl-3-oxoisoindoline-4-carboxylic acid involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This mechanism is crucial for its potential therapeutic effects in neurodegenerative diseases.

類似化合物との比較

Similar compounds to 2-Cyclopropyl-3-oxoisoindoline-4-carboxylic acid include other isoindoline derivatives such as:

- 2-Phenyl-3-oxoisoindoline-4-carboxylic acid

- 2-Methyl-3-oxoisoindoline-4-carboxylic acid

- 2-Ethyl-3-oxoisoindoline-4-carboxylic acid

These compounds share a similar core structure but differ in their substituents, which can significantly affect their chemical properties and biological activities. The uniqueness of this compound lies in its cyclopropyl group, which can influence its reactivity and interaction with biological targets.

Conclusion

This compound is a versatile compound with significant potential in various fields of scientific research. Its unique structure and reactivity make it a valuable tool in chemistry, biology, medicine, and industry. Further research into its properties and applications could lead to new discoveries and advancements in these areas.

生物活性

2-Cyclopropyl-3-oxoisoindoline-4-carboxylic acid is a compound belonging to the isoindoline family, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The structure of this compound features a cyclopropyl group attached to an isoindoline core, which is known for its ability to interact with various biological targets. Its carboxylic acid functionality is critical for its biological activity, influencing solubility and receptor binding.

Research indicates that this compound acts primarily through modulation of metabotropic glutamate receptors (mGluRs), particularly mGlu2 and mGlu3 subtypes. These receptors play a significant role in neurotransmission and are implicated in various neurological disorders.

Key Mechanisms:

- Receptor Interaction : The compound exhibits selective binding to mGlu2 receptors, leading to downstream signaling events that influence neuronal excitability and synaptic plasticity .

- Inhibition of Neurotransmitter Release : By activating mGlu2 receptors, the compound can inhibit the release of excitatory neurotransmitters like glutamate, which may have neuroprotective effects in conditions such as epilepsy and anxiety disorders .

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, highlighting its potential therapeutic applications:

Case Studies

Several case studies have demonstrated the efficacy of this compound in preclinical models:

- Cancer Models : In vitro studies showed that this compound significantly inhibited the growth of various cancer cell lines, including breast and prostate cancer cells, by inducing apoptosis and cell cycle arrest .

- Neurological Disorders : Animal studies indicated that administration of the compound reduced seizure frequency in models of epilepsy, supporting its role as a potential therapeutic agent for seizure disorders .

- Inflammation Models : The compound demonstrated a marked reduction in inflammatory markers in models of arthritis, suggesting its utility in treating autoimmune conditions .

特性

IUPAC Name |

2-cyclopropyl-3-oxo-1H-isoindole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3/c14-11-10-7(6-13(11)8-4-5-8)2-1-3-9(10)12(15)16/h1-3,8H,4-6H2,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCDQHNCFESKQJK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2CC3=C(C2=O)C(=CC=C3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00357667 | |

| Record name | 1H-Isoindole-4-carboxylic acid, 2-cyclopropyl-2,3-dihydro-3-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00357667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

562868-19-3 | |

| Record name | 1H-Isoindole-4-carboxylic acid, 2-cyclopropyl-2,3-dihydro-3-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00357667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。